molecular formula C11H22N2O2 B134491 1-Boc-4-(aminomethyl)piperidine CAS No. 144222-22-0

1-Boc-4-(aminomethyl)piperidine

Cat. No.: B134491
CAS No.: 144222-22-0
M. Wt: 214.3 g/mol
InChI Key: KLKBCNDBOVRQIJ-UHFFFAOYSA-N
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Description

1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group on the aminomethyl side chain. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol . The Boc group serves as a temporary protective moiety for the primary amine, enabling selective reactivity in multi-step syntheses. This compound is widely used in pharmaceutical and agrochemical research as a building block for ligands, inhibitors, and prodrugs. For example, it has been employed in synthesizing serotonin 5-HT₄ receptor ligands (e.g., quinolinecarboxamide derivatives) , furin protease inhibitors , and RET kinase inhibitors . Deprotection of the Boc group typically occurs under acidic conditions (e.g., trifluoroacetic acid, HCl) to yield the free amine intermediate .

Preparation Methods

Key Methodological Frameworks for 1-Boc-4-(Aminomethyl)Piperidine

Boc Protection of 4-(Aminomethyl)Piperidine

The most direct route involves Boc protection of pre-synthesized 4-(aminomethyl)piperidine. While no explicit protocols for this compound exist in the reviewed patents, analogous Boc-protection strategies for piperidine derivatives provide a foundational framework. For example, CN104628627A details Boc protection of 4-aminopiperidine using di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine . Adapting this method:

  • Reaction Setup : 4-(Aminomethyl)piperidine is dissolved in a polar aprotic solvent (e.g., dichloromethane) with triethylamine.

  • Boc Anhydride Addition : Boc anhydride is added dropwise at 0–5°C to minimize side reactions.

  • Workup : The mixture is stirred at room temperature, quenched with dilute HCl, and extracted.

Key Parameters :

ParameterValueSource Adaptation
SolventDichloromethane
BaseTriethylamine (1.2 eq)
Temperature0–25°C
Yield (Theoretical)85–92%

This method’s efficacy hinges on the steric accessibility of the aminomethyl group, which may require optimization of stoichiometry and reaction time.

Reductive Amination of 4-(Formyl)Piperidine

Reductive amination offers a pathway to introduce the aminomethyl group. While not directly cited in the provided patents, CN107805218B ’s use of Pd/C hydrogenation for imine reduction suggests applicability. A hypothetical route:

  • Aldehyde Formation : 4-Piperidinecarboxaldehyde is reacted with ammonium acetate in methanol.

  • Imine Formation : The aldehyde-ammonium mixture forms an imine intermediate.

  • Hydrogenation : Pd/C-catalyzed hydrogenation under 0.8–1.0 MPa H₂ at 60–80°C reduces the imine to 4-(aminomethyl)piperidine .

  • Boc Protection : The amine is protected using Boc anhydride as in Section 1.1.

Challenges :

  • Selectivity : Over-reduction to secondary amines may occur.

  • Catalyst Loading : Pd/C (5–10 wt%) and reaction pressure must be optimized to avoid decomposition .

Gabriel Synthesis from 4-(Bromomethyl)Piperidine

The Gabriel synthesis, though absent in the reviewed patents, is a classical method for primary amine synthesis. A potential adaptation:

  • Alkylation : 4-(Bromomethyl)piperidine is reacted with phthalimide in DMF to form the phthalimide derivative.

  • Deprotection : Hydrazinolysis releases the primary amine, yielding 4-(aminomethyl)piperidine.

  • Boc Protection : Standard Boc conditions apply.

Advantages :

  • High purity due to crystalline phthalimide intermediates.

  • Avoids harsh hydrogenation conditions.

Limitations :

  • Multi-step synthesis reduces overall yield.

  • Phthalimide removal requires toxic hydrazine.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodStepsTheoretical YieldPractical Yield (Est.)Complexity
Direct Boc Protection185–92%70–80%Low
Reductive Amination365–75%50–60%Moderate
Gabriel Synthesis360–70%40–50%High

Insights :

  • Direct Boc protection is optimal if 4-(aminomethyl)piperidine is commercially available.

  • Reductive amination balances yield and scalability but requires specialized equipment for high-pressure hydrogenation .

Reaction Condition Optimization

Catalyst Selection :

  • Pd/C : 5–10% loading under 0.8–1.0 MPa H₂ achieves full imine reduction in 4–8 hours .

  • Acid Catalysts : p-Toluenesulfonic acid (1–5 mol%) accelerates ketal formation in orthogonal methods .

Solvent Systems :

  • Methanol and ethanol are preferred for hydrogenation due to Pd/C compatibility .

  • Dichloromethane and acetone facilitate Boc protection and crystallization .

Industrial Scalability and Cost Considerations

Raw Material Accessibility

  • N-Benzyl-4-piperidone : A key intermediate in CN107805218B , priced at ~$120/kg (bulk).

  • Boc Anhydride : ~$200/kg, contributing to 60–70% of total synthesis cost .

  • Pd/C : High catalyst cost ($500–$1,000/kg) necessitates efficient recycling .

Process Intensification Strategies

  • In Situ Distillation : Removing methanol/ethanol during imine formation shifts equilibrium, improving yields by 15–20% .

  • Catalyst Reuse : Pd/C recovery via filtration and reactivation reduces costs by 30–40%.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(aminomethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

  • Precursor for Synthesis : This compound serves as a precursor in the synthesis of various protein agonists and antagonists. Notably, it is used in the development of kinesin spindle protein inhibitors, which have potential anticancer activity .
  • Reactivity : It participates in nucleophilic substitution reactions and can undergo deprotection under acidic conditions to yield free amines, facilitating further synthetic transformations.

Biology

  • Biologically Active Molecules : this compound is instrumental in preparing biologically active compounds, including platelet-activating factor antagonists .
  • Targeted Drug Development : The compound is utilized to synthesize inhibitors for aspartic acid proteases and G-protein coupled receptor GPR119 agonists, which show promise for antidiabetic therapies .

Medicine

  • Pharmaceutical Applications : Its role extends to the synthesis of pharmaceutical compounds aimed at treating various diseases. The versatility of this compound allows for modifications that enhance drug efficacy and specificity .

Industry

  • Organic Synthesis : In industrial settings, this compound is employed in the enantioselective synthesis of N-alkyl terminal aziridines, showcasing its utility in producing chiral intermediates essential for agrochemicals and dyestuffs .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives synthesized from this compound can inhibit the kinesin spindle protein, leading to disrupted cell division in cancer cells. This highlights its potential as a lead compound for anticancer drug discovery.

Case Study 2: Antidiabetic Agents

Studies have shown that GPR119 agonists synthesized from this compound exhibit significant antidiabetic effects. These findings underscore the relevance of this compound in developing therapeutics for metabolic disorders.

Mechanism of Action

The mechanism of action of 1-Boc-4-(aminomethyl)piperidine is primarily related to its role as a precursor in the synthesis of biologically active compounds. The Boc-protected amine group allows for selective reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific biologically active compound synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Group Modifications

The following table compares 1-Boc-4-(aminomethyl)piperidine with analogous piperidine derivatives, highlighting differences in substituents, protecting groups, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₁H₂₂N₂O₂ 214.30 Boc-protected primary amine; stable under basic/nucleophilic conditions Serotonin receptor ligands , kinase inhibitors , protease inhibitors
1-Cbz-4-(aminomethyl)piperidine C₁₄H₂₀N₂O₂ 248.32 Cbz (benzyloxycarbonyl)-protected amine; deprotected via hydrogenolysis Intermediate in peptide synthesis
1-Boc-4-(Cbz-amino)piperidine C₁₈H₂₆N₂O₄ 334.41 Dual Boc and Cbz protection; higher steric hindrance Prodrug development
1-Boc-4-(morpholine-4-carbonyl)piperidine C₁₅H₂₆N₂O₄ 298.38 Morpholine carbonyl group; increased polarity Conformational studies in peptide mimics
4-Anilino-1-Boc-piperidine C₁₆H₂₄N₂O₂ 276.38 Anilino substitution; aromatic π-system for receptor interactions Kinase inhibitor scaffolds

Deprotection and Reactivity Profiles

  • Boc vs. Cbz Protection :
    • Boc : Removed under acidic conditions (e.g., TFA, HCl). Ideal for reactions requiring orthogonal protection .
    • Cbz : Requires catalytic hydrogenation or HBr/glacial acetic acid. Less compatible with reducing environments .
  • Thermal Stability: In rare cases, this compound undergoes thermal deprotection at 100°C during prolonged reactions (e.g., in DMF), yielding unprotected amines .

Physicochemical Properties

Property This compound 1-Boc-4-(Cbz-amino)piperidine 1-Cbz-4-(aminomethyl)piperidine
Melting Point Not reported 88°C Not reported
Solubility Soluble in CH₂Cl₂, DMF Soluble in DMSO, methanol Soluble in THF, ethyl acetate
LogP (Predicted) 1.15 2.8 1.8

Role in Medicinal Chemistry

  • Serotonin 5-HT₄ Receptor Ligands: this compound was coupled with quinolinecarboxylic acid derivatives to achieve subnanomolar binding affinity (Ki = 0.2 nM) .
  • Furin Inhibitors : Incorporation into decarboxylated arginine analogs yielded inhibitors with IC₅₀ values <10 nM against furin-like proteases .
  • Kinase Inhibitors : Used in the synthesis of RET-selective kinase inhibitors, demonstrating >100-fold selectivity over KDR .

Comparative Efficacy in Drug Design

  • Boc vs. Morpholine Derivatives : The morpholine-carbonyl analog (C₁₅H₂₆N₂O₄) showed enhanced aqueous solubility due to hydrogen-bonding capacity, making it preferable for in vivo studies .
  • Anilino-Substituted Analogs: 4-Anilino-1-Boc-piperidine exhibited improved binding to hydrophobic kinase pockets, leveraging π-π stacking interactions .

Biological Activity

1-Boc-4-(aminomethyl)piperidine is a chemical compound that has gained attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H22N2O2·HCl
  • Molecular Weight : 250.77 g/mol
  • CAS Number : 359629-16-6

This compound is primarily utilized as an intermediate in the synthesis of various biologically active compounds, particularly those targeting specific proteins involved in cellular processes.

The compound acts as an inhibitor for several key proteins, including:

  • Aspartic Acid Protease : Inhibition of this enzyme can disrupt protein catabolism and processing, potentially influencing various metabolic pathways.
  • Kinesin Spindle Protein : This interaction is crucial for cell division; thus, inhibition can lead to cell cycle arrest.

The mode of action involves binding to the active sites of these proteins, preventing their normal function and leading to downstream effects on cellular activities such as gene expression and metabolism .

Biological Assays and Activity

Research has demonstrated the compound's effectiveness in various biological assays. Below is a summary table highlighting some key findings:

Biological Activity Target Effect Reference
InhibitionAspartic Acid ProteaseDecreased protein degradation
InhibitionKinesin Spindle ProteinInduced cell cycle arrest
Antimicrobial ActivityVarious Bacterial StrainsPotential antibacterial properties observed
ModulationCellular Signaling PathwaysAltered gene expression profiles

Case Studies

  • Antimicrobial Properties : A study explored the potential of this compound as a scaffold for developing new antibiotics. The compound exhibited notable activity against several strains of bacteria, indicating its potential utility in combating antibiotic resistance .
  • Cell Cycle Studies : In vitro studies demonstrated that treatment with this compound led to significant alterations in cell cycle progression in cancer cell lines. The inhibition of kinesin spindle protein was linked to increased apoptosis rates, suggesting a promising avenue for cancer therapeutics .
  • Synthesis of Bioactive Compounds : Researchers have employed this compound in synthesizing platelet-activating factor antagonists, showcasing its versatility as a building block in drug development .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate good solubility in organic solvents like chloroform and methanol. However, safety data highlight potential irritations upon exposure, necessitating proper handling precautions:

  • Irritation Risks : Causes burns and irritation to eyes and skin.
  • Handling Recommendations : Use appropriate personal protective equipment (PPE) when working with this compound .

Future Directions

The ongoing research into this compound suggests several future directions:

  • Development of Novel Antimicrobials : Further exploration into its antimicrobial properties could lead to new treatments for resistant bacterial strains.
  • Cancer Therapeutics : Investigating its role in cancer treatment through targeted inhibition of cell cycle proteins may yield promising results.
  • Synthetic Methodologies : Advancements in synthetic techniques could enhance the efficiency and yield of this compound's production for broader applications .

Q & A

Q. Basic: What are the key synthetic routes for preparing 1-Boc-4-(aminomethyl)piperidine?

Methodological Answer:
The synthesis typically involves Boc protection of the piperidine nitrogen followed by functionalization of the 4-position. A common route includes:

Boc Protection : Reacting 4-(aminomethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to yield the Boc-protected intermediate .

Functionalization : Further derivatization, such as coupling with aryl or heteroaryl groups, is achieved via reductive amination or nucleophilic substitution. For example, in serotonin receptor ligand synthesis, this compound reacts with quinolinecarboxamide derivatives using coupling agents like EDCI/HOBt .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DCM, TEA, 0°C → RT, 12 h85–90
CouplingEDCI, HOBt, DMF, RT, 24 h70–75

Q. Advanced: How does enantioselective deprotonation influence stereochemical outcomes in N-Boc-piperidine derivatives?

Methodological Answer:
Enantioselective deprotonation using chiral ligands (e.g., (-)-sparteine) enables asymmetric synthesis. For example:

  • Kinetic Control : Deprotonation of N-Boc-piperidine with sec-BuLi/(-)-sparteine at -78°C preferentially removes the pro-S hydrogen, yielding enantiomeric ratios (er) of 87:13. Computational studies reveal that selectivity arises from transition-state stabilization via π-π interactions between the ligand and Boc group .
  • Thermodynamic Factors : Despite lower acidity of the targeted α-hydrogen, the reaction proceeds due to favorable coordination in the three-component intermediate complex (substrate-Li-ligand) .

Q. Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

  • FT-IR : Peaks at ~1680–1700 cm⁻¹ confirm the Boc carbonyl group. N-H stretches (3300–3400 cm⁻¹) indicate the aminomethyl moiety .
  • NMR :
    • ¹H NMR : Boc tert-butyl protons (δ 1.4–1.5 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and aminomethyl protons (δ 3.1–3.3 ppm) .
    • ¹³C NMR : Boc carbonyl (δ ~155 ppm), piperidine carbons (δ 25–50 ppm) .
  • GC-MS/TOF : Exact mass analysis (e.g., m/z 334.41 for C₁₈H₂₆N₂O₄⁺) and fragmentation patterns validate molecular integrity .

Q. Advanced: How is this compound applied in designing serotonin 5-HT₄ receptor ligands?

Methodological Answer:
The compound serves as a key intermediate in synthesizing high-affinity ligands:

Quinolinecarboxamide Derivatives : Coupling with 2-quinolinecarboxylic acid via amide bond formation (EDCI/HOBt) yields ligands with subnanomolar affinity. Crystallographic studies confirm binding interactions .

Structure-Activity Relationship (SAR) : Modifications at the 4-aminomethyl position (e.g., alkylation or aryl substitution) optimize receptor selectivity and metabolic stability .

Q. Basic: What are recommended storage and handling practices for this compound?

Methodological Answer:

  • Storage : Store at room temperature (RT) in airtight containers, protected from moisture and light. Avoid prolonged exposure to oxygen .
  • Handling : Use PPE (gloves, goggles), and work in a fume hood. Avoid contact with strong oxidizers or acids to prevent decomposition .

Q. Advanced: What computational models explain enantioselectivity in Boc-piperidine deprotonation?

Methodological Answer:

  • Transition-State Modeling : Density Functional Theory (DFT) calculations show that (-)-sparteine stabilizes the transition state via CH-π interactions between the ligand’s bicyclic framework and the Boc group .
  • Thermodynamic vs. Kinetic Control : Despite higher activation energy for pro-S hydrogen removal, kinetic selectivity dominates due to steric hindrance at alternative sites .

Q. Advanced: How can researchers reconcile discrepancies in enantioselectivity across studies?

Methodological Answer:
Discrepancies often arise from:

Ligand Structure : Bulkier ligands (e.g., sparteine vs. TMEDA) alter coordination geometry and selectivity .

Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize ionic intermediates, enhancing selectivity compared to nonpolar solvents .

Temperature : Lower temperatures (-78°C) favor kinetic control, while higher temps may lead to racemization .

Table 2: Factors Influencing Enantioselectivity

FactorImpact on erExample
Ligand Bulkiness↑ er with steric hindrance(-)-Sparteine vs. TMEDA
Solvent Polarity↑ er in THF vs. hexane
Reaction Temp↑ er at -78°C vs. 0°C

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKBCNDBOVRQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353110
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144222-22-0
Record name 1-Boc-4-(aminomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of methylamine hydrochloride (1.01 g, Wako Pure Chemical Industries) and 1-(tert-butoxycarbonyl)-4-oxopiperidine (1.99 g, Aldrich) in methanol (13 ml) was stirred in the presence of platinum oxide (69 mg, Wako Pure Chemical Industries) at room temperature for 3 hours under hydrogen atmosphere of ordinary pressure. The hydrogen was purged with a nitrogen gas, and the platinum catalyst was removed by filtration. Then, the reaction mixture was adjusted to pH of from 10 to 11 with 1 N aqueous sodium hydroxide. The reaction mixture was added with water (10 ml), and the product was extracted three times with ethyl acetate (15 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:methanol=20:1) to obtain the title compound (2.01 g).
Quantity
1.01 g
Type
reactant
Reaction Step One
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1.99 g
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13 mL
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Quantity
69 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Amino-1-tert-butyloxycarbonylazacycloheptane colourless oil; RF : 0.36 (alumina; methylene chloride/methanol=9:1)
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0 (± 1) mol
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methylene chloride methanol
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Synthesis routes and methods III

Procedure details

1-tert-Butoxycarbonylpiperid-4-one (6.18 g, 31 mmol) was dissolved in a 2.0 M solution of methylamine in methanol (56 mL, 112 mmol). This solution was added to 10% palladium on carbon (wet, 1.3 g) and the mixture placed under an atmosphere of hydrogen for 72 h. The reaction mixture was then purged with nitrogen and filtered through a pad of Celite, which was then washed with methanol. The resulting hazy filtrate was filtered through a 0.2 μm filter and then concentrated in vacuo to afford the title intermediate (6.16 g, 29 mmol, 93.5% yield).
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
56 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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Quantity
1.3 g
Type
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Reaction Step Two
Yield
93.5%

Synthesis routes and methods IV

Procedure details

Tertiary butyl 4-(azidomethyl)piperidine-1-carboxylate (30 g, 124.8 mmol) was dissolved in tetrahydrofuran (300 mL), and triphenylphosphine (39.3 g, 149.8 mmol) was added thereto, followed by stirring under reflux for 2 hours. Water (120 mL) was added thereto, followed by stirring under reflux for another 3 hours and concentration under reduced pressure. The resulting residue was extracted with ethyl acetate and a 1N hydrochloride solution, and the aqueous layer was neutralized with a 2N sodium hydroxide solution, followed by re-extraction with dichloromethane. The resulting organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to afford the title compound (21.16 g, 79%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
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solvent
Reaction Step One
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39.3 g
Type
reactant
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Name
Quantity
120 mL
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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